molecular formula C14H17ClO3 B6638309 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone

1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone

Cat. No. B6638309
M. Wt: 268.73 g/mol
InChI Key: OASORNJZGNXSNE-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone, also known as CNO, is a synthetic compound that is widely used in scientific research. This compound is a selective agonist of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, which allows for the remote control of specific neurons in the brain. CNO has become an essential tool for neuroscientists to study the mechanisms of brain function and behavior.

Mechanism of Action

1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone binds to the DREADD receptor, which is a modified form of the muscarinic acetylcholine receptor. This binding activates the receptor and triggers a signaling cascade that leads to the activation or inhibition of specific neurons in the brain. The DREADD system allows for the remote control of specific neurons in the brain, which makes it a powerful tool for studying the mechanisms of brain function and behavior.
Biochemical and Physiological Effects:
1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the firing rate of neurons in the brain, which can lead to increased activity and behavior. It has also been shown to decrease anxiety and depression-like behaviors in animal models. However, the precise biochemical and physiological effects of 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone are still being studied.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone in lab experiments is its selectivity. The DREADD system allows for the remote control of specific neurons in the brain, which makes it a powerful tool for studying the mechanisms of brain function and behavior. However, there are some limitations to using 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone in lab experiments. One limitation is that the effects of 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone can be dose-dependent, which can make it difficult to interpret results. Additionally, the effects of 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone can vary depending on the animal model and experimental conditions.

Future Directions

There are many potential future directions for research involving 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone. One area of focus is the development of new DREADD systems that can be activated by different ligands. This would allow for more precise control over specific neurons in the brain. Additionally, there is ongoing research into the biochemical and physiological effects of 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone, which could lead to new insights into the mechanisms of brain function and behavior. Finally, there is potential for the development of new therapeutics based on the DREADD system, which could be used to treat a variety of neurological disorders.
Conclusion:
In conclusion, 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone, or 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone, is a synthetic compound that is widely used in scientific research. Its selectivity and ability to activate the DREADD system make it a powerful tool for studying the mechanisms of brain function and behavior. Ongoing research into the biochemical and physiological effects of 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone could lead to new insights into neurological disorders and the development of new therapeutics.

Synthesis Methods

The synthesis of 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone is a multistep process that involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with cyclohexanone to form 3-chloro-4-(2-cyclohexylethoxy)phenylacetic acid. This intermediate is then converted to 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone by reacting it with thionyl chloride and ethylamine.

Scientific Research Applications

1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone is widely used in scientific research to study the mechanisms of brain function and behavior. The DREADD system, which is activated by 1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone, allows for the remote control of specific neurons in the brain. This system has been used to study a variety of neurological disorders, including addiction, anxiety, depression, and Parkinson's disease.

properties

IUPAC Name

1-[3-chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-9(16)10-6-7-13(11(15)8-10)18-14-5-3-2-4-12(14)17/h6-8,12,14,17H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASORNJZGNXSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2CCCCC2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone

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